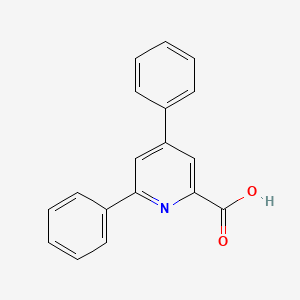
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as CIRTAM, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Research on acrylonitrile derivatives, such as the reduction of related compounds with lithium aluminum hydride, has led to the production of various ene derivatives with potential utility in synthetic chemistry (Frolov et al., 2005). These processes highlight the versatility of acrylonitrile compounds in chemical reactions, which may extend to "(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile" for synthesizing novel organic compounds.
Herbicidal Activity
The synthesis of acrylonitrile derivatives with specific substituents has been investigated for herbicidal activity, suggesting their utility in agricultural chemistry. Compounds exhibiting good herbicidal activities against various plants indicate the potential of acrylonitrile derivatives in developing new herbicides (Wang et al., 2004).
Fluorescent Materials
Acrylonitrile derivatives have been explored for their photophysical properties, leading to the design of new fluorescent materials. These materials show promise in applications ranging from bioimaging to the development of optical devices due to their tunable emission properties and responsiveness to environmental stimuli (Eltyshev et al., 2021).
Photovoltaic Applications
The exploration of acrylonitrile derivatives in photovoltaic applications has been reported, where these compounds are used as organic dyes in dye-sensitized solar cells (DSSCs). Their structural modifications can significantly affect the photovoltaic performance, offering pathways to enhance the efficiency of DSSCs (Naik et al., 2017).
Cytotoxicity and Medicinal Chemistry
Certain acrylonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer agents, with specific modifications on the acrylonitrile moiety playing a crucial role in their bioactivity (Tarleton et al., 2012).
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2S/c1-15(2)10-16-6-8-18(9-7-16)21-14-26-22(25-21)19(13-24)11-17-4-3-5-20(23)12-17/h3-9,11-12,14-15H,10H2,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONRQFQZAPUEF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

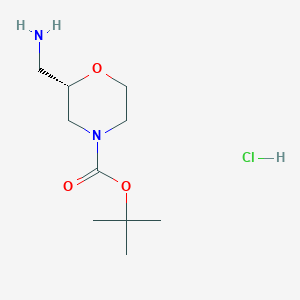

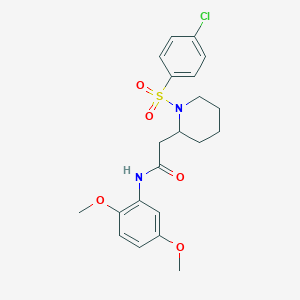

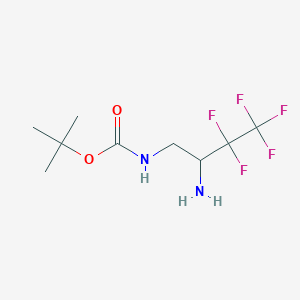
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)
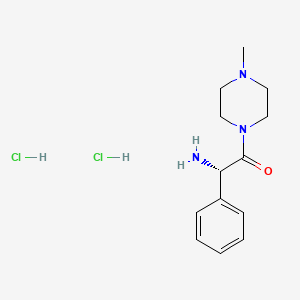
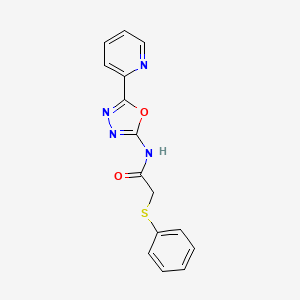
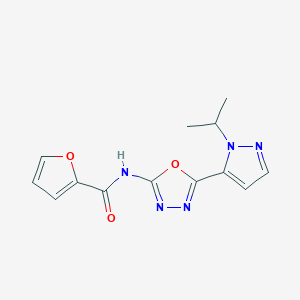
![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)
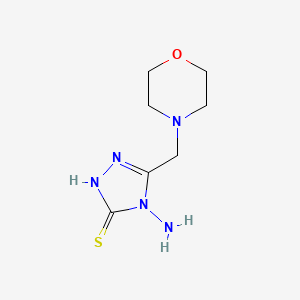
![2,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662671.png)
![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)
